Product packaging for 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol(Cat. No.:CAS No. 24243-06-9)

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol

Cat. No.: B14685160
CAS No.: 24243-06-9
M. Wt: 246.3 g/mol
InChI Key: KDGKRPYPYCMMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is a synthetic intermediate belonging to the class of 1,4-diyn-3-ols. These compounds are of significant interest in organic and medicinal chemistry due to their role as versatile building blocks. A primary research application for diynols of this type is their use in rearrangement reactions, such as the Meyer-Schuster rearrangement, to access complex α,β-unsaturated carbonyl compounds . These carbonyl structures are crucial precursors in the manufacture of fragrances, carotenoids, and vitamins . Furthermore, the 1,4-diyn-3-ol scaffold has been identified as a key substrate in novel catalytic transformations. For instance, research shows that related diyn-3-ols can undergo gold-catalyzed N,O-functionalization with N-hydroxyanilines to efficiently construct versatile pyrrole frameworks, which are privileged structures in drug discovery . The presence of two alkyne bonds and an alcohol group in this molecule provides multiple handles for further chemical modification through various catalytic processes, including hydroelementation reactions, to create complex molecular architectures such as enynes, dienes, and cyclic compounds . As such, this compound offers researchers a valuable template for developing new synthetic methodologies and for the construction of biologically active molecules and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O B14685160 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol CAS No. 24243-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24243-06-9

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C18H14O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11,19H,1H3

InChI Key

KDGKRPYPYCMMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1,5 Diphenylpenta 1,4 Diyn 3 Ol and Analogous Diynols

Classical Approaches to Diynol Synthesis

Traditional methods for the synthesis of diynols often rely on the principles of nucleophilic addition to carbonyl compounds, utilizing organometallic reagents derived from terminal alkynes.

Preparation via Lithiation and Acylation of Terminal Alkynes

A foundational strategy for the construction of tertiary diynols involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then reacts with an acylating agent. In the context of 3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol, this would typically involve the lithiation of phenylacetylene (B144264). The resulting lithium phenylacetylide is a strong nucleophile that can readily attack carbonyl compounds.

While direct acylation with an acid chloride can be complicated by side reactions, the use of esters or other acylating agents provides a more controlled route to the desired product. The general principle involves the sequential addition of two equivalents of the lithiated alkyne to a central carbonyl-containing electrophile.

Utilization of Phenylacetylene with Acetic Anhydride or Esters as Key Precursors

A documented approach for the synthesis of diacetylene alcohols, such as this compound, involves the use of a Grignard reagent derived from phenylacetylene in a reaction with an ester. Specifically, the reaction of phenylethynylmagnesium bromide with ethyl acetate (B1210297) has been reported to yield the target diynol. nih.gov This method is an example of the Jocic reaction.

In this reaction, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is not isolated. A second equivalent of the Grignard reagent then immediately adds to the newly formed ketone, resulting in the tertiary alcohol upon acidic workup.

Table 1: Synthesis of this compound via Grignard Reaction

Reactant 1Reactant 2ProductReference
Phenylethynylmagnesium bromideEthyl acetateThis compound nih.gov

This approach highlights the utility of simple esters as precursors for the central three-carbon unit of the diynol scaffold. The choice of solvent can be critical, with tetrahydrofuran (B95107) (THF) often being preferred for its ability to solvate the Grignard reagent effectively. nih.gov

Ethynylation Strategies for Constructing Diynol Scaffolds

Ethynylation, in a broader sense, refers to the addition of an acetylenic unit to a molecule. In the context of diynol synthesis, this involves the reaction of a metal acetylide with a carbonyl compound. This is a versatile and widely used method for the formation of propargyl alcohols. To construct a diynol such as this compound, a stepwise approach can be envisioned.

One could first perform an ethynylation reaction on a suitable ketone precursor. For instance, the reaction of a metalated phenylacetylene with a ketone already bearing a phenylalkynyl group would yield the desired diynol. This strategy offers a convergent approach to the synthesis of unsymmetrical diynols.

Advanced Catalytic and Lewis Acid-Mediated Synthetic Strategies

More contemporary approaches to the synthesis and functionalization of diynols employ transition metal catalysts and Lewis acids to achieve higher efficiency, selectivity, and functional group tolerance.

Gold-Catalyzed N,O-Functionalizations of Diynols

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the case of 1,4-diyn-3-ols, gold catalysis can facilitate a variety of transformations, including N,O-functionalizations. rsc.orgresearchgate.netresearchgate.net

One notable example is the reaction of 1,4-diyn-3-ols with N-hydroxyanilines in the presence of a gold catalyst to produce highly functionalized pyrrole (B145914) derivatives. rsc.org The proposed mechanism involves the regioselective attack of the N-hydroxyaniline on the more electron-rich alkyne to form an unstable nitrone intermediate. This intermediate then undergoes an intramolecular oxygen transfer to the other alkyne, leading to the formation of an α-oxo gold carbene, which ultimately cyclizes to the pyrrole product. rsc.org

Table 2: Gold-Catalyzed Functionalization of 1,4-Diyn-3-ols

SubstrateReagentCatalystProductReference
1,4-Diyn-3-olN-hydroxyanilineGold(I) complexFunctionalized pyrrole rsc.org
1,4-Diyn-3-onePyridine N-oxideGold(I) complexTropone-fused furan nih.gov

These gold-catalyzed reactions demonstrate the ability to construct complex heterocyclic systems from relatively simple diynol precursors under mild conditions.

Indium Triflate-Mediated Electrophilic Cyclizations of 3-Arylpenta-1,4-diyn-3-ols

Indium(III) triflate (In(OTf)₃) is a versatile Lewis acid that has gained prominence in organic synthesis due to its stability, water tolerance, and catalytic activity in a wide range of reactions. researchgate.net While specific examples of indium triflate-mediated electrophilic cyclizations of 3-arylpenta-1,4-diyn-3-ols are not extensively documented in the readily available literature, the known reactivity of indium triflate suggests its potential in promoting such transformations.

In(OTf)₃ is known to activate alkynes towards nucleophilic attack. In the context of a 3-arylpenta-1,4-diyn-3-ol, the indium catalyst could coordinate to one of the alkyne moieties, rendering it more electrophilic. A subsequent intramolecular attack by the aryl group or the hydroxyl group could initiate a cyclization cascade. For instance, an intramolecular hydroarylation could lead to the formation of a carbocyclic or heterocyclic ring system.

The outcome of such a reaction would likely be influenced by the nature of the aryl group, the substitution pattern on the diynol, and the reaction conditions. The ability of indium triflate to promote complex cyclizations makes it a promising candidate for exploring novel transformations of diynols.

Application of Perrhenate (B82622) and Molybdenum(VI) Catalysts in Diynol Transformations

The transformation of α-acetylenic alcohols, including diynols analogous to this compound, can be efficiently achieved using specific catalysts. Perrhenate and Molybdenum(VI) catalysts have been reported to be effective in the rearrangement of such compounds. mdpi.com For instance, the rearrangement of acid and/or temperature-labile compounds like ethynyl-β-ynols is successfully carried out in the presence of perrhenate catalysts. mdpi.com

In the context of synthesizing analogs like 3-methyl-1,4-pentadiyne-3-ol, both perrhenate and Mo(VI) catalysts have been utilized, leading to an efficient synthesis and rearrangement of the main product. mdpi.com However, the use of these catalysts can also lead to the formation of by-products. During these catalyzed reactions, compounds such as 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol have been isolated and characterized. mdpi.com Molybdenum(VI)-based compounds, such as the commercially available (NH₄)₆Mo₇O₂₄·4H₂O, are known to be effective catalysts in various organic reactions, including the deoxydehydration of vicinal diols to alkenes. researchgate.net Dioxomolybdenum(VI) complexes have also been demonstrated as efficient catalysts for processes like the hydrosilylation of aldehydes and ketones. scispace.com The catalytic activity of Mo(VI) is often harnessed in oxidation processes where it forms reactive peroxo intermediates. researchgate.net

Optimization of Reaction Conditions and Parameters for Enhanced Yields

Achieving high yields in the synthesis of this compound and related diynols is contingent upon the careful optimization of reaction conditions. The synthesis of a closely related analog, 3-methyl-1,4-pentadiyne-3-ol, can be achieved by reacting methyl acetate with ethynylmagnesium bromide. mdpi.com In this procedure, a solution of methyl acetate in tetrahydrofuran (THF) is added to the Grignard reagent over an hour, maintaining the temperature between 288 to 293 K. Following the addition, the mixture is refluxed for one hour to drive the reaction to completion. mdpi.com

Monitoring the progress of such reactions is crucial for optimization. Thin-layer chromatography (TLC) is a common technique used to track the consumption of reactants and the formation of products. ijsrst.combas.bg For related compounds, reaction times can vary; for instance, the synthesis of 1,5-diphenylpenta-1,4-dien-3-ones via aldol (B89426) condensation involves stirring the reaction mixture for 2-5 hours at room temperature. bas.bg The choice of solvent and temperature are critical parameters that can be adjusted to maximize yield and minimize side reactions. A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple parameters like temperature, time, and substrate concentration to enhance conversion and selectivity. nih.gov

Table 1: Example of Reaction Parameter Optimization

Parameter Condition 1 Condition 2 (Optimized) Rationale
Temperature Room Temperature 288-293 K (during addition) Controls reaction rate and minimizes by-product formation. mdpi.com
Reaction Time 30 minutes 1 hour (reflux) Ensures complete reaction of intermediates. mdpi.com
Monitoring Intermittent sampling Continuous (e.g., via TLC) Allows for precise determination of reaction completion. ijsrst.combas.bg

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Affects solubility of reagents and stability of intermediates. mdpi.com |

Strategic Purification Techniques for Diynol Products

The isolation of pure diynol products from a reaction mixture requires strategic purification techniques to remove unreacted starting materials, catalysts, and by-products. A common multi-step purification process begins after the reaction is quenched, typically with a saturated ammonium (B1175870) chloride solution. mdpi.com

The initial work-up often involves liquid-liquid extraction. For example, after hydrolysis, the reaction mixture can be diluted with a solvent like diethyl ether, and the phases are separated. The aqueous phase is then extracted multiple times with the organic solvent to recover as much product as possible. The combined organic phases are subsequently washed, for instance with aqueous saturated ammonium chloride, to remove water-soluble impurities. mdpi.com

Following extraction and drying, the crude product is often subjected to chromatography. Silica (B1680970) gel column chromatography is a highly effective method for separating compounds with different polarities. mdpi.com In the purification of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, a side-product was effectively separated from the main product using this technique with diethyl ether as the eluent. mdpi.com

For solid products, recrystallization is a powerful purification technique. This method involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for recrystallizing related compounds like 1,5-diphenylpenta-1,4-dien-3-ones. ijsrst.com For volatile liquid products, distillation under reduced pressure (vacuum distillation) can be employed to separate compounds based on their boiling points. orgsyn.org

Table 2: Summary of Purification Techniques

Technique Purpose Example Application
Liquid-Liquid Extraction Initial separation of product from aqueous phase and water-soluble impurities. Extraction with diethyl ether after quenching the reaction with NH₄Cl solution. mdpi.com
Column Chromatography Separation of compounds based on polarity. Isolation of products using a silica gel column. mdpi.com
Recrystallization Purification of solid compounds. Recrystallizing filtered solids from ethanol. ijsrst.com

| Vacuum Distillation | Purification of volatile liquids based on boiling point. | Distilling diol products at reduced pressure (e.g., 139–146°C/17 mm). orgsyn.org |

Chemical Reactivity and Derivatization Strategies of 3 Methyl 1,5 Diphenylpenta 1,4 Diyn 3 Ol

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group in 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is a key site for functionalization, enabling the synthesis of a variety of derivatives through alkylation and nucleophilic substitution reactions.

The alkylation of the tertiary hydroxyl group in this compound, for instance through methylation, is a feasible transformation to yield the corresponding ether. While specific literature on the methylation of this particular compound is not abundant, the general principles of tertiary alcohol alkylation can be applied. A common method for such a transformation is the Williamson ether synthesis, which, however, is often inefficient for tertiary alcohols due to competing elimination reactions.

A more effective approach would involve the use of a strong base that can deprotonate the alcohol to form the alkoxide, followed by reaction with a methylating agent. For example, treatment with sodium hydride (NaH) to form the sodium alkoxide, followed by the addition of methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), would be a plausible route to 3-methoxy-3-methyl-1,5-diphenylpenta-1,4-diyne.

Reactants Reagents Product Reaction Type
This compound1. NaH 2. CH₃I3-Methoxy-3-methyl-1,5-diphenylpenta-1,4-diyneAlkylation (Methylation)

The tertiary propargylic nature of the alcohol in this compound makes it susceptible to nucleophilic substitution reactions, often accompanied by rearrangement. A classic example of such a transformation is the Meyer-Schuster rearrangement. wikipedia.orgrsc.orgresearchgate.netcapes.gov.br This acid-catalyzed reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.orgresearchgate.net

In the case of this compound, treatment with a strong acid would likely lead to protonation of the hydroxyl group, followed by its departure as a water molecule to generate a stabilized tertiary carbocation. A subsequent 1,3-shift of the hydroxyl group and tautomerization would be expected to yield an α,β-unsaturated ketone. The specific product would depend on which alkyne moiety participates in the rearrangement.

Starting Material Conditions Expected Product Type Reaction Name
This compoundAcid catalyst (e.g., H₂SO₄)α,β-Unsaturated KetoneMeyer-Schuster Rearrangement

Furthermore, gold-catalyzed nucleophilic substitution of propargylic alcohols with various nucleophiles under mild conditions has been described, suggesting that a similar reactivity could be expected for this compound. researchgate.net

Reactions at the Alkyne Moieties

The two terminal alkyne groups are hubs of reactivity, readily participating in cycloadditions, coupling reactions, and additions to introduce diverse functional groups.

The alkyne functionalities of this compound are excellent substrates for cycloaddition reactions, leading to the formation of various heterocyclic systems. A notable example is the gold-catalyzed [4+1]-annulation reaction with isoxazoles. nih.govacs.org This reaction provides a direct route to highly substituted pyrrole (B145914) derivatives. The chemoselectivity of the reaction is governed by the initial attack of the isoxazole (B147169) on the less sterically hindered alkyne, leading to the formation of a gold carbene intermediate, which then undergoes a 1,2-migration of the second alkyne group. nih.govacs.org

Reactants Catalyst Product Type Reaction Type
1,4-Diyn-3-ols (e.g., this compound) and IsoxazolesGold CatalystHighly functionalized pyrroles[4+1] Annulation

This methodology has been shown to have a broad substrate scope, indicating its potential applicability to this compound for the synthesis of complex pyrrole-containing molecules. nih.govacs.org Gold-catalyzed cycloadditions, in general, have emerged as powerful tools for the synthesis of diverse cyclic and heterocyclic systems from unsaturated precursors. beilstein-journals.orgnih.govrsc.org

The terminal alkyne groups of this compound can undergo various coupling reactions to form extended conjugated systems. Intermolecular coupling reactions, such as the Glaser-Hay or Cadiot-Chodkiewicz couplings, could be employed to dimerize the molecule or couple it with other terminal alkynes. nih.govacs.orgorganic-chemistry.org For instance, the homo-coupling of terminal alkynes on a silver surface has been demonstrated to proceed under mild conditions. diva-portal.org Palladium-catalyzed cross-coupling of terminal alkynes with other alkynes or haloalkynes is another versatile method for the synthesis of unsymmetrical 1,3-diynes and conjugated enynes. acs.orgrsc.orgrsc.orgacs.org

Intramolecular coupling of the two alkyne moieties could also be envisioned under appropriate catalytic conditions, potentially leading to the formation of macrocyclic structures, although this would be highly dependent on the flexibility of the molecule and the reaction conditions. nih.gov

Reaction Type Catalyst/Conditions Potential Products
Intermolecular Homo-couplingCopper or Palladium catalysts, Oxidizing agentDimeric 1,3-diynes
Intermolecular Cross-couplingPalladium and/or Copper catalystsUnsymmetrical 1,3-diynes, Conjugated enynes
Intramolecular CouplingTransition metal catalystsMacrocyclic compounds

The triple bonds of this compound are susceptible to addition reactions, allowing for the introduction of a wide range of functional groups. Of particular interest is the addition of organochalcogen compounds (containing sulfur, selenium, or tellurium).

The addition of organoselenium and organotellurium reagents to alkynes is a well-established method for the synthesis of vinyl chalcogenides. acs.orgnih.govnih.govacs.org For example, the palladium-catalyzed addition of selenophosphates to terminal alkynes proceeds with high regio- and stereoselectivity to afford (Z)-1-(diphenoxyphosphinyl)-2-(phenylseleno)alkenes. acs.org Similarly, the addition of selenium dihalides to alkynes can be stereoselective. nih.gov

Furthermore, diynes are valuable precursors for the synthesis of chalcogenophenes. rsc.orgrsc.orgresearchgate.netresearchgate.netacs.org The reaction of 1,3-diynes with organoselenium species generated in situ can lead to the formation of substituted selenophenes through an electrophilic cyclization pathway. researchgate.netresearchgate.net While the substrate in this article is a 1,4-diyne, similar reactivity patterns involving the alkyne moieties could be anticipated, potentially leading to the formation of bis-adducts or cyclized products depending on the reagents and reaction conditions.

Reagent Type Catalyst/Conditions Product Type
Organoselenium compounds (e.g., PhSeBr, RSe-SeR)Palladium catalyst or electrophilic conditionsVinyl selenides, Selenophenes
Organotellurium compounds (e.g., RTe-TeR)Copper catalyst or radical conditionsVinyl tellurides, Tellurophenes

Molecular Rearrangement Pathways of Diynols

The molecular rearrangement of propargyl alcohols, particularly tertiary α-alkynols, is a well-established area of organic synthesis, often leading to the formation of α,β-unsaturated carbonyl compounds. Key transformations in this category include the Meyer-Schuster and Rupe rearrangements.

The Meyer-Schuster rearrangement typically involves the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a tertiary diynol like this compound, this pathway would be expected to proceed through protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate, which then tautomerizes to the final enone product.

Conversely, the Rupe rearrangement , which also occurs under acidic conditions, can compete with the Meyer-Schuster pathway, particularly for tertiary alcohols. This reaction leads to the formation of α,β-unsaturated ketones through an enyne intermediate.

A study on the structurally similar, non-phenylated analog, 3-methyl-1,4-pentadiyne-3-ol, demonstrated its rearrangement to an E/Z mixture of 3-methyl-2-penten-4-ynal using perrhenate- and Mo(VI)-catalysts. mdpi.com This suggests that this compound could potentially undergo analogous transformations. However, without specific experimental data for this compound, the precise reaction conditions and product outcomes remain speculative. The electronic and steric influence of the phenyl groups would likely play a significant role in the reaction pathway and selectivity.

Table 1: Plausible Rearrangement Products of this compound

Rearrangement Pathway Predicted Product
Meyer-Schuster 4-Methyl-1,5-diphenylpenta-1,2-dien-4-ol (Allene Intermediate) -> 4-Methyl-1,5-diphenylpent-1-en-4-yn-3-one (Enone Product)

Note: The products listed in this table are hypothetical and based on established rearrangement mechanisms for analogous compounds. Specific experimental validation for this compound is not currently available in the literature.

Exploration of Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. Diynols are valuable substrates for such transformations due to the high reactivity of their alkyne and hydroxyl functionalities.

Research on the related compound 1,5-diphenyl-1,4-pentadiyn-3-ol has shown its utility in cascade reactions. For instance, gold-catalyzed [4+1]-annulation reactions between 1,4-diyn-3-ols and isoxazoles have been developed to construct pyrrole cores. This type of reactivity highlights the potential of the diynol scaffold in complex heterocyclic synthesis. Similarly, tandem reactions of 1,4-diyn-3-yl esters with sodium sulfinates have been employed to construct 3-sulfonyl naphthalenes.

Multicomponent transformations, where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, represent another powerful synthetic tool. The structural framework of this compound, featuring two reactive alkyne units and a tertiary alcohol, makes it a theoretically attractive candidate for such reactions.

Despite these promising precedents with structurally related molecules, specific studies detailing cascade or multicomponent reactions involving this compound are not documented in the reviewed scientific literature. The development of such reactions would be a valuable contribution to the synthetic utility of this compound class.

Table 2: Potential Cascade and Multicomponent Reactions for Diynol Scaffolds

Reaction Type General Transformation Potential Application for this compound
Enyne Cyclization Intramolecular cyclization of an enyne formed in situ. Synthesis of carbocyclic and heterocyclic ring systems.
Pauson-Khand Reaction [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. Construction of cyclopentenone derivatives.

Note: This table outlines general reaction types known for diynols and related alkynyl compounds. Their applicability to this compound requires experimental investigation.

Mechanistic Investigations into Transformations of 3 Methyl 1,5 Diphenylpenta 1,4 Diyn 3 Ol and Its Derivatives

Elucidation of Mechanistic Pathways in Catalytic Functionalizations

The catalytic functionalization of diynols like 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is often facilitated by transition metals, particularly π-acidic catalysts such as gold and silver complexes. These catalysts activate the carbon-carbon triple bonds, making them susceptible to nucleophilic attack and subsequent cyclization or addition reactions.

Gold-catalyzed reactions, in particular, have been shown to be highly effective for the transformation of 1,4-diyn-3-ols. A plausible mechanistic pathway for the functionalization of this compound begins with the coordination of the gold(I) catalyst to one of the alkyne moieties. This activation enhances the electrophilicity of the alkyne, promoting an intramolecular attack by the hydroxyl group or an intermolecular attack by an external nucleophile.

For instance, in the gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines, the proposed mechanism involves the regioselective attack of the N-hydroxyaniline on the more electron-rich alkyne. This leads to the formation of an unstable ketone-derived nitrone, which then undergoes an intramolecular oxygen transfer to the tethered alkyne. This sequence generates a key reactive intermediate, an α-oxo gold carbene, which ultimately leads to the formation of highly functionalized pyrrole (B145914) derivatives. While this specific reaction uses N-hydroxyanilines, the underlying principle of gold-catalyzed alkyne activation and subsequent reaction with a nucleophile is broadly applicable.

Another example of catalytic functionalization involves the cycloisomerization of dienediynes, which can be mechanistically informative for diynol systems. Gold catalysis can initiate a cascade of reactions, starting with a cyclization to generate a cyclopropane (B1198618) intermediate. This can be followed by further rearrangements, such as a Cope rearrangement, to form complex polycyclic structures. These studies highlight the ability of gold catalysts to orchestrate complex transformations under mild conditions.

The table below summarizes representative catalytic functionalizations applicable to diynol scaffolds.

Catalyst SystemSubstrate TypeTransformationKey Mechanistic StepsProduct Type
Gold(I) complexes1,4-Diyn-3-olN,O-functionalization with N-hydroxyanilineAlkyne activation, nucleophilic attack, intramolecular oxygen transfer, formation of α-oxo gold carbeneFunctionalized Pyrroles
Gold(I) or Gold(III)Bromoallenyl KetonesCycloisomerizationAllene (B1206475) activation, formation of zwitterionic intermediate, 1,2-Br migrationBromofurans
Silver or Copper saltsortho-Carbonyl AlkynylbenzeneIntramolecular CyclizationAlkyne activation, intramolecular attack by carbonyl, protodemetalation2-Benzopyrylium intermediates

Detailed Analysis of Diynol Rearrangement Mechanisms

Tertiary propargyl alcohols, including diynols like this compound, are known to undergo rearrangement reactions, most notably the Meyer-Schuster rearrangement. This reaction typically occurs under acidic conditions and transforms the propargyl alcohol into an α,β-unsaturated carbonyl compound.

The classical mechanism of the Meyer-Schuster rearrangement involves three main steps:

Protonation: The reaction is initiated by the rapid protonation of the tertiary hydroxyl group, converting it into a better leaving group (water).

1,3-Hydroxyl Shift: This is the slow, rate-determining step, involving a 1,3-shift of the protonated hydroxyl group. This proceeds through a transition state that leads to the formation of an allenol intermediate. Solvent caging effects are proposed to stabilize this transition state.

Tautomerization: The highly unstable allenol intermediate rapidly tautomerizes to the more stable keto form, yielding the final α,β-unsaturated ketone product. This final step is irreversible and drives the reaction to completion.

For a tertiary alcohol like this compound, the Meyer-Schuster rearrangement would compete with the Rupe rearrangement. The Rupe reaction also yields an α,β-unsaturated ketone but proceeds through a different pathway involving an enyne intermediate. The choice between the Meyer-Schuster and Rupe pathways is often influenced by the reaction conditions and the specific substrate structure.

To circumvent the harsh conditions of strong acids, which can lead to side reactions, various catalytic systems have been developed. These include transition metal-based catalysts (e.g., gold, ruthenium, silver, vanadium, rhenium) and Lewis acids, which allow the reaction to proceed under milder conditions with improved selectivity.

The following table details various catalytic systems employed for Meyer-Schuster type rearrangements.

Catalyst / ReagentSubstrate TypeKey FeaturesProduct
Strong Acids (e.g., H₂SO₄)Tertiary Propargyl AlcoholsTraditional method; harsh conditions; competes with Rupe reactionα,β-Unsaturated Ketone
Transition Metal Catalysts (Ru, Ag)Tertiary Propargyl AlcoholsMilder reaction conditions compared to strong acidsα,β-Unsaturated Ketone
Gold ComplexesPropargyl AlcoholsMild and selective conditions compatible with various functional groupsα,β-Unsaturated Carbonyl
Perrhenate (B82622) (NBu₄ReO₄) / p-TsOHThermolabile α-AlkynolsSuitable for sensitive substrates; proceeds at room temperatureα,β-Unsaturated Aldehyde/Ketone
SOCl₂Tertiary Propargyl AlcoholsEfficiently catalyzes the rearrangementα,β-Unsaturated Ketone

Mechanistic Insights into Reactive Intermediates Formed from Diynols

The transformations of this compound and its derivatives proceed through a variety of highly reactive intermediates. The identification and study of these transient species are key to understanding the reaction mechanisms.

Carbocation Intermediates: Under strongly acidic conditions, the protonated hydroxyl group can depart as a water molecule, potentially forming a carbocation. For tertiary propargyl alcohols, this would lead to a propargyl cation. Such intermediates are also implicated in related rearrangements like the Pinacol rearrangement, where a carbocation is formed and then undergoes a 1,2-alkyl or 1,2-hydride shift. The stability of the carbocation plays a crucial role; for this compound, the positive charge would be stabilized by the adjacent methyl group and phenyl-alkynyl groups.

Organometallic Intermediates: In metal-catalyzed reactions, the intermediates are typically organometallic in nature.

Gold-Carbenes: In gold-catalyzed functionalizations, intermediates such as α-oxo gold carbenes and vinyl gold carbenes have been postulated. These species are highly reactive and can undergo a variety of subsequent transformations, including cyclopropanation, C-H insertion, or reaction with nucleophiles, leading to the final products.

π-Complexes and Zwitterions: The initial step in many gold-catalyzed reactions is the formation of a gold-alkyne π-complex. This activation can lead to cyclization, forming zwitterionic intermediates where a positive charge develops on the gold center (or within the organic framework) and a negative charge is located elsewhere on the substrate. These intermediates are key decision points in the reaction pathway, determining the ultimate regioselectivity of the transformation.

The table below outlines the key reactive intermediates involved in diynol transformations.

Reactive IntermediateFormation ReactionSubsequent Fate
AllenolMeyer-Schuster Rearrangement (1,3-hydroxyl shift)Rapid tautomerization to an α,β-unsaturated carbonyl compound.
Propargyl CationAcid-catalyzed dehydrationNucleophilic attack or rearrangement (e.g., Rupe reaction).
α-Oxo Gold CarbeneGold-catalyzed reaction with N-hydroxyanilineLeads to the formation of pyrrole heterocycles.
Zwitterionic IntermediateGold-catalyzed cycloisomerization of allenesUndergoes kinetically favored 1,2-migrations.
Gold-Alkyne π-ComplexInitial coordination of gold catalyst to an alkyneNucleophilic attack (inter- or intramolecular) leading to further intermediates.

Applications of 3 Methyl 1,5 Diphenylpenta 1,4 Diyn 3 Ol in Advanced Organic Synthesis

Utilization as a Crucial Building Block for Complex Organic Molecular Architectures

There is no available scientific literature that describes the use of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol as a building block in the synthesis of complex organic molecules. Research on related compounds, such as 1,5-diphenylpenta-1,4-diyn-3-ol, indicates that the diacetylene alcohol moiety can be a valuable intermediate, but no such studies have been published for the methylated analogue.

Precursor for the Synthesis of Novel Heterocyclic Compounds

No studies have been found that report the use of this compound as a precursor for the synthesis of novel heterocyclic compounds. The reactivity of the diyne system and the tertiary alcohol could theoretically lead to various cyclization pathways, but these have not been explored or documented for this specific compound.

Role in the Development of Precursors for Functional Materials (e.g., photoinitiators and polymer components)

There is no documented evidence of this compound being utilized in the development of precursors for functional materials. While conjugated diyne structures are sometimes investigated for applications in materials science, including polymers and photoinitiators, no such research has been published specifically for this compound.

Advanced Analytical Characterization Techniques in Diynol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy would be instrumental in identifying the various hydrogen environments within the 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol molecule. The protons of the two phenyl groups would likely appear as complex multiplets in the aromatic region of the spectrum. The methyl protons would be expected to produce a distinct singlet, and the hydroxyl proton would also give rise to a singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as specific experimental data for this compound is not publicly available.)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
[Aromatic Region] m 10H Phenyl-H
[Variable Region] s 1H OH

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the methyl carbon, the quaternary carbinol carbon (C-OH), the acetylenic carbons, and the carbons of the two phenyl rings. The chemical shifts of the sp-hybridized carbons of the diyne moiety would be particularly characteristic.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as specific experimental data for this compound is not publicly available.)

Chemical Shift (δ) ppm Assignment
[Aromatic Region] Phenyl-C
[Alkynyl Region] C≡C
[Alcohol Carbon] C-OH

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For this compound (C₁₈H₁₄O), HRMS would be used to confirm this exact formula by distinguishing its precise mass from other potential compounds with the same nominal mass. Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the methyl group or the hydroxyl group, further corroborating the proposed structure.

Table 3: Hypothetical HRMS Data for this compound (Note: This table is illustrative as specific experimental data for this compound is not publicly available.)

Ion Calculated m/z Found m/z
[M+H]⁺ [Value] [Value]

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

For a moderately polar compound like this compound, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase would be a standard method for its isolation.

High-Performance Liquid Chromatography (HPLC) would be employed for the final purity assessment. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation and a sharp peak for the pure compound, allowing for quantitative determination of its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring the progress of a reaction. wjpls.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. thieme.de In the synthesis of diynols like this compound, which typically involves the reaction of a ketone with an acetylide, TLC is used to track the consumption of the ketone and the appearance of the tertiary alcohol product.

The separation on a TLC plate is based on the principle of differential partitioning of the components between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture). wjpls.org Silica gel is a polar adsorbent, and as such, more polar compounds will have a stronger interaction with it, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.

In the synthesis of this compound, the product, a tertiary alcohol, is more polar than the less polar starting materials, such as a ketone precursor. This difference in polarity allows for effective separation on a TLC plate. A common mobile phase for such compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). bas.bg The ratio of these solvents can be adjusted to achieve optimal separation.

Reaction Monitoring Example:

A hypothetical TLC analysis for the synthesis of this compound is presented below. The plate would be spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

Stationary Phase: Silica gel on an aluminum or glass plate.

Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v).

Visualization: UV light (due to the phenyl groups) and/or staining with an oxidizing agent like potassium permanganate (B83412) (which reacts with the alkyne and alcohol functional groups).

CompoundFunctional GroupsRelative PolarityExpected Rf ValueTLC Spot Appearance
Starting Material (e.g., 1,5-diphenylpenta-1,4-diyn-3-one)Ketone, Alkynes, PhenylLess Polar~0.7Spot corresponding to the starting material diminishes over time.
Product (this compound)Tertiary Alcohol, Alkynes, PhenylMore Polar~0.4A new, lower Rf spot appears and intensifies as the reaction proceeds.

By observing the disappearance of the starting material spot and the appearance of the product spot, the chemist can determine when the reaction is complete.

Column Chromatography for Product Purification

Following the completion of the reaction, the crude product mixture often contains unreacted starting materials, byproducts, and the desired diynol. Column chromatography is the standard method for purifying and isolating this compound on a preparative scale. This technique operates on the same principles of separation as TLC but is used for larger quantities.

The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often similar to the one used for TLC analysis, is then passed through the column. The components of the mixture travel down the column at different rates based on their polarity. Less polar compounds elute first, followed by more polar compounds.

For the purification of diynol compounds, a gradient elution might be employed, where the polarity of the mobile phase is gradually increased over time to effectively separate compounds with different polarities. amazonaws.com

Purification Protocol Details:

ParameterDescriptionExample
Stationary Phase The adsorbent material packed into the column.Silica Gel (60-200 µm particle size)
Mobile Phase (Eluent) Solvent or mixture of solvents used to move the compounds through the column.Hexanes:Ethyl Acetate or Hexanes:Diethyl Ether mixtures. amazonaws.commdpi.com
Elution Technique The method of passing the eluent through the column.Isocratic (constant solvent composition) or Gradient (increasing polarity, e.g., from 95:5 to 90:10 Hexanes:EtOAc). amazonaws.com
Fraction Collection The eluent is collected in sequential tubes (fractions). Each fraction is analyzed by TLC to determine which ones contain the pure product. Fractions containing the pure diynol are then combined, and the solvent is removed to yield the purified compound.

X-ray Crystallography for Absolute Structure Determination of Diynol Derivatives

While spectroscopic methods like NMR and IR provide valuable information about a molecule's connectivity and functional groups, X-ray crystallography provides unambiguous proof of its three-dimensional structure and absolute stereochemistry. This technique is particularly crucial for complex molecules with stereocenters, such as derivatives of diynols.

The process involves growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional model of the electron density of the molecule can be constructed. This model reveals the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com

While obtaining a crystal structure for this compound itself would require a suitable crystal, the technique is often applied to its derivatives. For instance, in the study of related chiral propargyl alcohols, determining the absolute configuration is essential. If a diynol derivative is synthesized enantioselectively, X-ray crystallography of the final product or a suitable crystalline intermediate can confirm the success of the asymmetric synthesis. amazonaws.com For example, the absolute configuration of a similar compound, an (S)-enantiomer of a diynol, was determined using the O-methylmandelate ester method, a technique that creates a diastereomeric derivative which can then be analyzed, often aided by crystallographic confirmation. amazonaws.com

Crystallographic Data Table (Hypothetical for a Diynol Derivative):

The data obtained from an X-ray diffraction experiment is typically presented in a standardized format. Below is an example of the type of data that would be generated for a crystalline derivative of this compound.

ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule in the crystal.C18H14O
Formula Weight The molar mass of the compound.246.30 g/mol
Crystal System The symmetry system of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P21/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 10.5 Å, b = 8.2 Å, c = 15.1 Å α = 90°, β = 95.5°, γ = 90°
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.0.045

This definitive structural information is paramount in diynol research, confirming the outcome of stereoselective syntheses and enabling a deeper understanding of the molecule's chemical and physical properties.

Theoretical and Computational Chemistry Studies on Diynol Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

There are no specific studies found that detail quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, performed on 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol. Such calculations would typically provide insights into:

Molecular Geometry: The optimized three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.

Bonding Analysis: The nature of the chemical bonds within the molecule, including the unique electronic environment of the diyne functionality and the influence of the methyl and phenyl substituents.

Without dedicated computational studies, a quantitative analysis of these structural and electronic parameters for this compound remains speculative.

Computational Modeling and Simulation of Reaction Mechanisms

Currently, there is a lack of published research employing computational modeling to simulate the reaction mechanisms involving this compound. Computational simulations are powerful tools for:

Mapping Reaction Pathways: Identifying transition states and intermediates for reactions such as nucleophilic additions to the carbonyl group or reactions involving the alkyne moieties.

Determining Activation Energies: Calculating the energy barriers for potential reactions, which helps in predicting reaction kinetics and feasibility.

Understanding Reaction Dynamics: Simulating the molecular motions and energy changes that occur during a chemical transformation.

In the absence of such simulations, the mechanistic details of reactions involving this specific diynol have not been computationally elucidated.

Prediction and Validation of Spectroscopic Properties

The prediction of spectroscopic properties for this compound through computational methods has not been documented in the available literature. Typically, theoretical calculations are used to predict spectra which are then compared with experimental data for validation. This correlative approach is valuable for structural confirmation and understanding spectral features. The types of spectra that could be computationally predicted include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to assign absorption bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) to aid in the interpretation of experimental NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Calculation of electronic transition energies to understand the absorption of light and the origin of color.

As no computational studies have been published, a theoretical prediction and subsequent validation of the spectroscopic properties for this compound are not possible at this time.

Future Research Directions and Emerging Avenues in 3 Methyl 1,5 Diphenylpenta 1,4 Diyn 3 Ol Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The central, chiral carbon atom in 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol makes the development of stereoselective and enantioselective synthetic routes a primary objective. Current synthetic approaches to similar diarylalkynyl carbinols often result in racemic mixtures, limiting their application in fields where chirality is crucial, such as medicinal chemistry and advanced materials.

Future research will likely focus on asymmetric alkynylations of a suitable ketone precursor. This could involve the use of chiral ligands complexed to metal acetylides or the application of organocatalysts to control the facial selectivity of the nucleophilic attack. The development of such methods would provide access to enantiopure samples of this compound, enabling a deeper understanding of its chiroptical properties and its potential as a chiral building block.

A hypothetical enantioselective synthesis could involve the addition of a phenylacetylide to a methyl phenyl ketone derivative, mediated by a chiral catalyst. The success of such a strategy would be contingent on overcoming the steric hindrance and achieving high levels of enantiomeric excess.

Table 1: Potential Strategies for Stereoselective Synthesis

Synthetic ApproachCatalyst/Reagent SystemPotential AdvantagesKey Challenges
Asymmetric AlkynylationChiral Zinc or Titanium ComplexesHigh potential for enantioselectivityCatalyst loading and turnover
OrganocatalysisChiral Proline DerivativesMetal-free, environmentally benignSubstrate scope and reaction conditions
Chiral Auxiliary MethodsCovalently attached chiral directorWell-established, predictable outcomesAdditional synthetic steps for attachment and removal

Exploration of Unprecedented Catalytic Transformations and Methodologies

The dense functionality of this compound, with its hydroxyl group and two alkyne moieties, offers a fertile ground for exploring novel catalytic transformations. The propargylic alcohol functionality is a well-known precursor for a variety of reactions, including Meyer-Schuster and Rupe rearrangements, as well as Nicholas and Pauson-Khand reactions.

Future investigations will likely target the selective activation of one or both alkyne units to forge new carbon-carbon and carbon-heteroatom bonds. Gold and platinum catalysts, known for their alkyne-philicity, could be employed to trigger cyclization cascades, leading to complex polycyclic aromatic systems. Furthermore, the hydroxyl group could serve as a directing group, enabling site-selective functionalization of the phenyl rings or the alkyne termini.

The development of catalytic systems that can differentiate between the two electronically similar phenylacetylene (B144264) groups would represent a significant methodological advancement. This could potentially be achieved through the use of sterically demanding catalysts or through a sequential, one-pot functionalization strategy.

Integration into Advanced Functional Material Systems Beyond Current Applications

The rigid, conjugated structure of this compound makes it an attractive candidate for the construction of advanced functional materials. Its derivatives could find applications in organic electronics, nonlinear optics, and as components of molecular machines.

Future research in this area will focus on the synthesis of polymers and oligomers incorporating the this compound core. The diyne structure is a precursor for polydiacetylene formation through topochemical polymerization, potentially leading to materials with interesting electronic and chromic properties. The phenyl groups can be functionalized to tune the solubility, processability, and intermolecular interactions of the resulting materials.

Furthermore, the tertiary alcohol provides a convenient handle for attaching the molecule to surfaces or integrating it into larger supramolecular assemblies. This could lead to the development of novel sensors, molecular wires, or light-harvesting systems. The chirality of enantiopure this compound could be exploited to create materials that interact with circularly polarized light, with potential applications in optoelectronics and data storage.

Table 2: Potential Applications in Functional Materials

Material ClassPotential ApplicationKey Structural Feature
PolydiacetylenesOrganic Field-Effect Transistors (OFETs)Conjugated polymer backbone
Metal-Organic Frameworks (MOFs)Gas Storage and SeparationRigid, well-defined linker
Chiral Liquid CrystalsDisplays and Optical SwitchesEnantiopure, rigid core

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol, and how can purity be validated?

  • Methodology : The compound is synthesized via a modified procedure using phenylacetylene and acetic anhydride in a 2:1 molar ratio. The reaction proceeds under inert conditions, followed by extraction to yield the product in ~99% purity. Key steps include:

  • Reagent ratios : 25.0 mmol phenylacetylene and 11.75 mmol acetic anhydride.
  • Characterization : 1H^1H NMR (CDCl3_3) peaks at δ 7.51–7.29 (aromatic protons), 2.65 (hydroxyl proton), and 1.96 (methyl group). Compare spectra with literature data for validation .
  • Purification : High yields (99%) are achieved without column chromatography, but recrystallization or HPLC may be required for applications requiring ultra-high purity.

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy:

  • 1H^1H NMR : The hydroxyl proton (δ ~2.65) and methyl group (δ ~1.96) are diagnostic. Aromatic protons appear as multiplets between δ 7.51–7.28.
  • IR : Look for O–H stretching (~3400 cm1^{-1}) and alkyne C≡C stretches (~2100–2260 cm1^{-1}).
  • Contrast with analogs : For example, 3-ethyl derivatives show additional ethyl group signals (δ 2.13 and 1.25) in 1H^1H NMR .

Advanced Research Questions

Q. How can researchers optimize Nazarov cyclization of derivatives of this compound, and what statistical tools are recommended?

  • Methodology : Utilize deep eutectic solvents (DES) and Design of Experiments (DoE) for optimization:

  • DES selection : Triphenylmethylphosphonium bromide/acetic acid (DES2) achieves >95% conversion at 25°C.
  • DoE parameters : Temperature (25–60°C), time (4–24 h), and substrate concentration (0.1–0.3 M).
  • Statistical analysis : Apply Box-Behnken design and surface response methodology to identify optimal conditions. For example, 60°C for 16 h in DES2 yields 77% cis-cyclopentenone .

Q. What unexpected side reactions occur during cyclization of this compound derivatives, and how can they be mitigated?

  • Mechanistic insights : Base-mediated cyclizations may lead to 5-exo-dig products (e.g., 3-ethynyl-2-methyleneindolin-3-ol) instead of the expected Nazarov product.

  • Mitigation strategies :
  • Avoid strong bases (e.g., NaOH) with internal alkynes.
  • Use In(OTf)3_3 as a catalyst in dichloromethane (DCM) to favor electrophilic cyclization pathways .

Q. How can computational methods like DFT enhance the design of antioxidant derivatives based on this compound?

  • Methodology :

  • QSAR modeling : Predict antioxidant activity by correlating substituent effects (e.g., methyl vs. tert-butyl groups) with radical scavenging efficiency.
  • DFT studies : Calculate bond dissociation enthalpies (BDEs) and ionization potentials (IPs) to identify derivatives with improved thermodynamic stability. For example, 1,5-diphenylpenta-1,4-dien-3-one derivatives show enhanced activity when electron-withdrawing groups are introduced .

Q. How should researchers address contradictions in kinetic data for cyclization reactions of this compound?

  • Resolution strategies :

  • Control solvent polarity : Acetonitrile vs. DCM may alter reaction rates due to solvation effects.
  • Monitor by flow NMR : Real-time tracking of intermediates can resolve discrepancies between theoretical and observed kinetics.
  • Replicate conditions : Ensure temperature (±0.1°C) and concentration accuracy, as small variations significantly impact cyclization rates .

Q. What role does this compound play in synthesizing heterocyclic scaffolds with biological activity?

  • Applications :

  • Gewald reaction : React with ethyl cyanoacetate and sulfur to form thienopyridine derivatives (e.g., ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate), which are precursors for kinase inhibitors.
  • Claisen-Schmidt condensation : Generate 1,5-diphenylpenta-1,4-dien-3-one intermediates for antimalarial or anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.